7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one
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Overview
Description
7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction. In this reaction, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol . The reaction mixture is stirred at room temperature, leading to the formation of the desired chromenone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the chromenone scaffold.
Scientific Research Applications
7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its potential biological activities, it is studied for its anticancer, anti-inflammatory, and antiviral properties.
Industry: The compound’s unique structural features make it useful in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3-phenyl-4H-chromen-4-one: Similar in structure but with a phenyl group instead of a pyridinyl group.
7-methoxy-3-(4-methylpyridin-2-yl)-4H-chromen-4-one: Similar but with a methyl-substituted pyridinyl group.
Uniqueness
7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one stands out due to its unique combination of a methoxy group and a pyridinyl group on the chromenone scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-methoxy-3-pyridin-2-ylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-10-5-6-11-14(8-10)19-9-12(15(11)17)13-4-2-3-7-16-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJRGBZBUHTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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